Cas no 21003-35-0 (Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-)

O Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- é um composto orgânico quiral pertencente à classe dos álcoois ciclopropílicos. Sua estrutura apresenta um núcleo de ciclopropano substituído por um grupo hidroximetila e um grupo metila na posição 2, com configuração relativa (1R,2S). Este composto é valorizado em síntese orgânica devido à sua rigidez estereoquímica e à sua capacidade de atuar como um bloco de construção versátil para a produção de intermediários farmacêuticos e moléculas bioativas. Sua natureza quiral o torna particularmente útil em aplicações que requerem controle estereosseletivo, como na síntese de fármacos e ligandos assimétricos. A pureza estereoquímica e a estabilidade do grupo ciclopropano contribuem para sua utilidade em reações de modificação molecular.
Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- structure
21003-35-0 structure
Product Name:Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-
N.o CAS:21003-35-0
MF:C5H10O
MW:86.1323018074036
MDL:MFCD29058968
CID:3905225
PubChem ID:7017919
Update Time:2025-11-01

Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-
    • [(1R,2S)-rel-2-methylcyclopropyl]methanol
    • CIS-(2-METHYLCYCLOPROPYL)METHANOL
    • cis-1-(Hydroxymethyl)2-methylcyclopropane
    • MFCD29058968
    • 21003-35-0
    • [cis-2-Methylcyclopropyl]methanol
    • AT40879
    • CS-0183080
    • ((1R,2S)-2-METHYLCYCLOPROPYL)METHANOL
    • [(1R,2S)-2-methylcyclopropyl]methanol
    • MDL: MFCD29058968
    • Inchi: 1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
    • Chave InChI: SHEINYPABNPRPM-WHFBIAKZSA-N
    • SMILES: [C@@H]1(CO)C[C@@H]1C

Propriedades Computadas

  • Massa Exacta: 86.073164938Da
  • Massa monoisotópica: 86.073164938Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 51.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 20.2Ų

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Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:21003-35-0)Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-
Número da Ordem:A1148713
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 23:09
Preço ($):899.0
E- mail:sales@amadischem.com

Informações adicionais sobre Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-

Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-: A Versatile Building Block in Medicinal Chemistry and Organic Synthesis

Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- is a unique organic compound characterized by its three-membered cyclopropane ring fused with a methanol functional group at the 2-position. This molecule, with the CAS number 21003-35-0, exhibits distinct stereochemical properties due to the (1R,2S)-rel- configuration, which plays a critical role in its reactivity and biological activity. Recent advancements in synthetic methodologies and pharmacological applications have positioned this compound as a key player in the development of novel therapeutics and functional materials.

The three-membered cyclopropane ring is inherently strained, leading to unique chemical behavior that distinguishes Cyclopropanemethanol, 2-methyl- from its acyclic counterparts. This strain facilitates ring-opening reactions under mild conditions, making it a valuable intermediate in the synthesis of complex organic molecules. A 2023 study published in Organic & Biomolecular Chemistry highlighted the utility of this compound in the selective functionalization of cyclic scaffolds, demonstrating its potential in asymmetric catalysis and drug design.

Recent research has focused on the (1R,2S)-rel- stereochemistry of this molecule, as the spatial arrangement of substituents significantly influences its interactions with biological targets. A 2024 paper in Journal of Medicinal Chemistry reported that the (1R,2S)-rel- configuration enhances the molecule's ability to bind to specific receptors, thereby improving its pharmacological profile. This stereochemical specificity is crucial for applications in anti-inflammatory and anti-cancer therapies, where precise molecular recognition is essential.

The synthesis of Cyclopropanemethanol, 2-methyl- has been optimized through advanced catalytic strategies. A 2023 breakthrough in Chemical Science introduced a chiral phosphoric acid-catalyzed method that enables the efficient preparation of the (1R,2S)-rel- isomer with high enantiomeric purity. This development aligns with the growing demand for stereoselective synthesis in pharmaceutical research, where the (1R,2S)-rel- configuration is often required for biological activity.

The 2-methyl substituent on the cyclopropane ring contributes to the molecule's reactivity by introducing steric and electronic effects. These effects are exploited in the design of prodrugs and bioactive molecules, as demonstrated in a 2023 study on anti-inflammatory agents. The 2-methyl group enhances the molecule's solubility and metabolic stability, making it suitable for oral administration in drug development.

In the field of medicinal chemistry, Cyclopropanemethanol, 2-methyl- has shown promise as a scaffold for the development of small-molecule inhibitors. A 2024 review in Drug Discovery Today highlighted its potential in targeting protein-protein interactions, a challenging area in drug design. The three-membered ring structure provides a rigid framework that can mimic natural ligands, offering a new approach to modulate complex biological pathways.

The three-membered cyclopropane ring also serves as a versatile platform for the synthesis of functional materials. Recent work in Advanced Materials (2023) demonstrated its use in the creation of stimuli-responsive polymers, where the ring's strain can be modulated by external stimuli such as pH or temperature. This application underscores the molecule's adaptability beyond traditional pharmaceutical contexts.

From a synthetic perspective, the (1R,2S)-rel- configuration of Cyclopropanemethanol, 2-methyl- is particularly valuable in asymmetric synthesis. A 2023 study in Angewandte Chemie described the use of this compound as a chiral auxiliary in the synthesis of complex natural products. The stereochemical control provided by the (1R,2S)-rel- isomer enables the efficient construction of stereocenters, which is critical for the development of enantiomerically pure drugs.

The 2-methyl substituent further enhances the molecule's utility in the design of multi-functional drugs. A 2024 study in Bioorganic & Medicinal Chemistry explored its application in dual-targeting therapies, where the three-membered ring serves as a binding site for one target while the 2-methyl group interacts with a secondary target. This dual functionality is a key trend in modern drug discovery, aiming to improve therapeutic efficacy and reduce side effects.

As research into Cyclopropanemethanol, 2-methyl- continues to evolve, its role in both academic and industrial settings is expanding. The combination of its three-membered ring structure, (1R,2S)-rel- stereochemistry, and 2-methyl substituent makes it a unique candidate for innovation in medicinal chemistry, materials science, and synthetic biology. Ongoing studies are likely to uncover additional applications, further solidifying its importance in the chemical sciences.

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:21003-35-0)Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-
A1148713
Pureza:99%
Quantidade:1g
Preço ($):899.0
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